molecular formula C10H14N2O2 B14626916 N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)propanamide CAS No. 57068-13-0

N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)propanamide

Cat. No.: B14626916
CAS No.: 57068-13-0
M. Wt: 194.23 g/mol
InChI Key: HLMCVKFZIBSQKC-UHFFFAOYSA-N
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Description

N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)propanamide is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of a methyl group at the 4-position of the oxazole ring and a prop-2-en-1-yl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)propanamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2-oxazolecarboxylic acid with prop-2-en-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)propanamide has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)acetamide
  • N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)butanamide

Uniqueness

N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)propanamide is unique due to its specific substitution pattern and the presence of both an oxazole ring and a prop-2-en-1-yl group. This combination of structural features can impart distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

57068-13-0

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-(4-methyl-1,3-oxazol-2-yl)-N-prop-2-enylpropanamide

InChI

InChI=1S/C10H14N2O2/c1-4-6-12(9(13)5-2)10-11-8(3)7-14-10/h4,7H,1,5-6H2,2-3H3

InChI Key

HLMCVKFZIBSQKC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC=C)C1=NC(=CO1)C

Origin of Product

United States

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